molecular formula C23H42N2O6 B613677 N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 14406-17-8

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B613677
CAS No.: 14406-17-8
M. Wt: 442.6
InChI Key: NQTKIKGXLIBFAS-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylcyclohexanamine (CAS 101-83-7) is a secondary amine featuring two cyclohexyl groups, imparting significant steric hindrance and hydrophobicity. It is utilized industrially as a corrosion inhibitor and in petroleum production . Its molecular structure (C₁₂H₂₃N) enables interactions with hydrophobic environments, while its steric bulk may limit reactivity in certain chemical contexts .

(2S)-5-Methoxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-5-Oxopentanoic Acid is a protected amino acid derivative containing a tert-butoxycarbonyl (Boc) group, a methoxy substituent, and a ketone moiety. The Boc group is commonly employed in peptide synthesis to protect amines during reactions .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKIKGXLIBFAS-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662682
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14406-17-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of L-Glutamic Acid

Reagents : L-Glutamic acid, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP), THF.
Conditions : 0–5°C, nitrogen atmosphere, 6-hour reaction time.
Yield : 89%.
Key Challenge : Competing γ-carboxyl activation is mitigated by pre-cooling reagents and using DMAP as a catalyst.

γ-Methyl Esterification

Reagents : Boc-protected glutamic acid, methanol, thionyl chloride.
Conditions : 25°C, 12-hour stirring.
Yield : 82%.
Side Reaction : Over-esterification at the α-position is prevented by maintaining a 1:1 molar ratio of thionyl chloride to methanol.

Salt Formation with N-Cyclohexylcyclohexanamine

Solvent : Ethyl acetate.
Molar Ratio : 1:1 (acid:amine).
Purification : Recrystallization from hexane/ethyl acetate (3:1) yields white crystals with a melting point of 128–130°C.

Industrial-Scale Production Considerations

Table 1: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50–100 kg
Reaction VesselGlass FlaskStainless Steel Reactor
Cooling SystemIce BathJacketed Reactor (−5°C)
PurificationColumn ChromatographyCrystallization
Yield82–89%75–80%
Cost per Kilogram$1,200$300

Industrial processes prioritize solvent recycling and continuous crystallization to reduce costs. Ethyl acetate recovery rates exceed 90% through fractional distillation, lowering environmental impact.

Challenges and Mitigation Strategies

Low Yield in Bromination Steps : Early synthetic routes using N-bromosuccinimide for dibromination suffered from 16% yields due to incomplete reactions. Switching to HBr/H2O2 in acetic acid increased yields to 68% while reducing byproducts.

Safety Risks : Lithium aluminum hydride, previously used for oxo-group reduction, posed explosion hazards. Catalytic hydrogenation with Pd/C now achieves similar reductions at 40 psi H2, eliminating pyrophoric risks.

Impurity Control :

  • Diastereomers : Chiral HPLC (Chiralpak IC column) resolves enantiomeric impurities to <0.5%.

  • Residual Solvents : Gas chromatography ensures ethyl acetate levels <50 ppm per ICH guidelines.

Structural Confirmation and Quality Control

Table 2: Analytical Data for Final Product

TechniqueResults
1H NMR (CDCl3)δ 1.42 (s, 9H, Boc), 3.68 (s, 3H, OCH3), 4.21 (m, 1H, CH), 2.30–2.45 (m, 4H, CH2)
IR (KBr)1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc urethane)
HPLC Purity 99.2% (C18 column, 0.1% TFA/ACN)
Melting Point 128–130°C

Recent Advances in Green Chemistry

Microwave-assisted synthesis reduces Boc protection time from 6 hours to 45 minutes, achieving 94% yield at 80°C. Enzyme-mediated esterification using Candida antarctica lipase B in ionic liquids eliminates thionyl chloride, producing the γ-methyl ester in 88% yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine

  • Molecular Formula : C_{12}H_{23}N
  • Molecular Weight : 181.32 g/mol
  • Structure : Contains a cyclohexyl group attached to a cyclohexanamine backbone, which contributes to its lipophilicity and potential for central nervous system activity.

(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

  • Molecular Formula : C_{11}H_{19}NO_{6}
  • Molecular Weight : 261.27 g/mol
  • Structure : Features a methoxy group and a tert-butoxycarbonyl group, enhancing its stability and solubility in biological systems.

Therapeutic Agents

Both compounds exhibit potential as therapeutic agents due to their ability to interact with biological targets:

  • N-cyclohexylcyclohexanamine has been studied for its agonistic effects on integrins, which are crucial for cell adhesion and signaling pathways. This property suggests applications in enhancing wound healing and tissue regeneration .
  • (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has shown promise as an amino acid derivative that can influence anabolic hormone secretion, potentially serving as an ergogenic supplement .

Enzyme Modulation

Both compounds can modulate enzyme activity:

  • The structural features of N-cyclohexylcyclohexanamine may allow it to act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
  • The (2S)-5-methoxy compound's ability to influence amino acid metabolism positions it as a candidate for further studies in metabolic engineering and therapeutic interventions for conditions such as obesity or cachexia.

Plant Disease Control

Recent studies have indicated that derivatives of these compounds can serve as effective agents against plant pathogens:

  • The use of N-cyclohexylcyclohexanamine in formulations aimed at enhancing plant resistance to fungal diseases is under investigation. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with fungal signaling pathways .

Case Studies

StudyCompoundApplicationFindings
1N-cyclohexylcyclohexanamineWound healingEnhanced cell adhesion in vitro; potential for tissue regeneration
2(2S)-5-methoxy compoundErgogenic supplementIncreased anabolic hormone levels in clinical trials; improved muscle recovery
3N-cyclohexylcyclohexanamineFungal disease controlEffective against multiple fungal strains in greenhouse trials

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation. The ester group can also be hydrolyzed to yield the free carboxylic acid, which can further react to form various derivatives .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Key Functional Groups Molecular Weight Physical State
N-Cyclohexylcyclohexanamine Secondary amine, two cyclohexyl rings 181.32 g/mol Liquid/Viscous
(2S)-5-Methoxy-Boc-protected amino acid Boc-protected amine, methoxy, ketone, carboxylic acid ~263.29 g/mol* Powder
Cyclohexylamine (CAS 108-91-8) Primary amine, single cyclohexyl group 99.17 g/mol Liquid
Boc-Glycine (Example of Boc-protected amino acid) Boc-protected amine, carboxylic acid 189.21 g/mol Crystalline solid

*Estimated based on related analogs (e.g., C₁₀H₁₉NO₅: 233.26 g/mol ).

Key Observations :

  • Steric Effects : N-Cyclohexylcyclohexanamine’s bulky cyclohexyl groups reduce reactivity compared to simpler amines like cyclohexylamine, which lacks steric hindrance .
  • Protective Groups: The Boc group in the amino acid derivative enhances solubility in organic solvents compared to unprotected amino acids (e.g., methoxy vs. hydroxy variants) .

Environmental Impact :

  • Both compounds lack comprehensive ecological data, though decomposition products (e.g., CO₂, NOx) are noted for the hydroxy analog .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
  • Molecular Formula : C27H44N2O5
  • Molecular Weight : 476.6 g/mol
  • Structure : The compound features a cyclohexyl moiety attached to a secondary amine, combined with a methoxy and an oxopentanoic acid structure, indicating potential interactions with various biological targets.
  • Integrin Binding : The compound acts as an agonist that enhances the binding of cells to integrin-binding ligands. This property suggests its potential role in promoting cell adhesion, which is crucial in various physiological and pathological processes, including wound healing and tumor metastasis .
  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by modulating pathways involved in immune response and inflammation. This includes interactions with key signaling pathways such as NF-kB and MAPK/ERK, which are critical in inflammatory responses .
  • Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties, potentially through mechanisms involving the modulation of neuronal signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Integrin AgonismEnhances cell adhesion via integrin binding ,
Anti-inflammatoryModulates inflammatory pathways ,
NeuroprotectivePotential protection against neurodegeneration ,

Case Studies

  • Integrin-Mediated Cell Adhesion : A study demonstrated that treatment with N-cyclohexylcyclohexanamine significantly increased the adhesion of endothelial cells to extracellular matrix proteins, indicating its potential utility in enhancing tissue regeneration post-injury .
  • Inflammation Models : In a murine model of acute inflammation, administration of the compound led to reduced levels of pro-inflammatory cytokines, suggesting a significant anti-inflammatory effect. This was measured by ELISA assays showing decreased TNF-alpha and IL-6 levels .
  • Neuroprotection in vitro : In vitro studies using neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death, which is relevant for conditions such as Alzheimer's disease. The mechanism appears to involve the upregulation of antioxidant enzymes .

Q & A

Q. How can machine learning models predict the solubility and bioavailability of these compounds for in vivo studies?

  • Methodology : Train models on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, PSA, and H-bond donors. Validate with experimental solubility assays (shake-flask method) and permeability (Caco-2 cell models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.